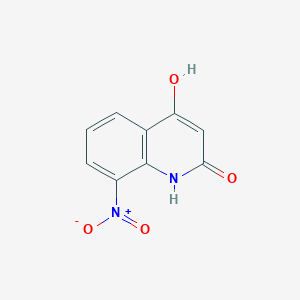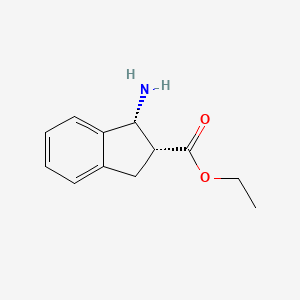
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure ist eine organische Verbindung mit der Summenformel C10H7NO4. Sie ist ein Derivat von Isoindolin und weist eine Carbonsäuregruppe und eine Dioxoisoindolinstruktur auf.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure erfolgt typischerweise durch die Reaktion von N-Methylformamid mit Trimellithsäureanhydrid. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Toluol und Katalysatoren wie p-Toluolsulfonsäure. Der Prozess beinhaltet das Erhitzen der Reaktanten, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Der Prozess kann auch zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die industriellen Standards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Dioxoisoindolinstruktur in andere funktionelle Gruppen umwandeln.
Substitution: Die Carbonsäuregruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung von Estern, Amiden und anderen Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktion zu optimieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Isoindolinderivate, die verschiedene funktionelle Gruppen an der Kernstruktur tragen können.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein zur Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es laufen Forschungsarbeiten zur Erforschung des Potenzials als pharmazeutischer Zwischenprodukt und seiner Rolle in der Arzneimittelentwicklung.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme wirken. Ihre Wirkungen werden durch die Bindung an aktive Stellen an Zielproteinen vermittelt, die ihre Aktivität verändern und zu nachgeschalteten biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Its effects are mediated through binding to active sites on target proteins, altering their activity and leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methyl-1,3-Dioxoisoindolin-5-carbonsäure
- 4-Methyl-1,2,3-Thiadiazol-5-carbonsäure
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrol-3-carbonsäure
Einzigartigkeit
2-Methyl-1,3-Dioxoisoindolin-4-carbonsäure ist aufgrund ihrer spezifischen Dioxoisoindolinstruktur einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht.
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-methyl-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c1-11-8(12)5-3-2-4-6(10(14)15)7(5)9(11)13/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
CACJITSMYXKTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)



![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)

![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)




![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
